Cyclohexanecarboxylic Acid Methyl Ester-d11
Description
Structural Characteristics and Nomenclature
Cyclohexanecarboxylic Acid Methyl Ester-d11 possesses the molecular formula C8H3D11O2, representing a systematically deuterated version of methyl cyclohexanecarboxylate where eleven hydrogen atoms have been replaced with deuterium isotopes. The compound carries a molecular weight of 153.26 grams per mole, reflecting the increased mass contribution from deuterium substitution compared to its non-deuterated counterpart which has a molecular weight of 142.2 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl 1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane-1-carboxylate, providing precise specification of deuterium positioning throughout the cyclohexane ring system.
The structural architecture features a cyclohexane ring bearing a carboxylate methyl ester functional group, with deuterium atoms systematically replacing hydrogen atoms at positions 1,2,2,3,3,4,4,5,5,6,6 on the cyclohexane ring. This extensive deuteration pattern ensures maximum mass differentiation from the parent compound while maintaining identical chemical behavior under most analytical conditions. The compound appears as a colorless oil at room temperature, exhibiting solubility characteristics in dichloromethane and ethyl acetate, making it suitable for various analytical extraction procedures. The canonical Simplified Molecular Input Line Entry System representation shows COC(=O)C1CCCCC1, while the International Chemical Identifier provides detailed stereochemical information including deuterium positioning.
Historical Context in Deuterium-Labeled Compound Development
The development of this compound emerges from a rich historical foundation of deuterium research that began with Harold Urey's groundbreaking discovery of deuterium in 1931, for which he received the Nobel Prize in Chemistry in 1934. Urey's initial work concentrated deuterium from liquid hydrogen through cryogenic distillation techniques, establishing fundamental methodologies that would later enable large-scale production of deuterated compounds. The systematic application of deuterium labeling in organic chemistry gained momentum throughout the mid-twentieth century, with early pioneering work in the 1960s demonstrating the utility of deuterated compounds in metabolic studies and pharmaceutical research.
The concept of deuterium substitution as a tool for improving drug pharmacokinetics emerged from the understanding of kinetic isotope effects, where the stronger carbon-deuterium bond compared to carbon-hydrogen bonds results in slower metabolic degradation. This principle became particularly relevant in pharmaceutical development during the 1980s and 1990s, when researchers recognized that deuterium incorporation could significantly extend drug half-lives and reduce metabolic variability. The first deuterated drug, deutetrabenazine, received Food and Drug Administration approval in 2017, validating decades of research into deuterium-based therapeutic modifications.
The evolution of stable isotope tracer methodology has been closely aligned with advances in mass spectrometry technology, enabling increasingly sophisticated applications of deuterated compounds in bioanalytical chemistry. Early isotope ratio mass spectrometry systems gave way to gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry platforms that could accurately quantify deuterated compounds in complex biological matrices. These technological developments created the analytical foundation necessary for routine use of compounds like this compound as internal standards in pharmaceutical and environmental research.
Significance in Analytical and Metabolic Research
This compound serves as an exemplary deuterated internal standard for bioanalytical applications, where its isotopic labeling provides critical advantages in mass spectrometry-based quantification. The compound's utility stems from its ability to co-elute with the target analyte while providing sufficient mass differentiation to enable selective detection and quantification. Deuterated internal standards like this compound address fundamental challenges in bioanalysis, including extraction variability, matrix effects, and ionization suppression that can compromise analytical accuracy and precision.
The metabolic research applications of this compound extend beyond simple analytical quantification to encompass detailed pharmacokinetic studies and metabolic pathway elucidation. Stable isotope-labeled compounds enable researchers to track the fate of specific molecular structures through complex biological systems without the safety concerns associated with radioactive tracers. The deuterium labeling provides a permanent isotopic signature that remains detectable throughout metabolic transformations, allowing comprehensive characterization of absorption, distribution, metabolism, and excretion processes.
Properties
IUPAC Name |
methyl 1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-8(9)7-5-3-2-4-6-7/h7H,2-6H2,1H3/i2D2,3D2,4D2,5D2,6D2,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWPRMPSCMSAJU-QQQWEMTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)OC)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagents
The most widely reported method involves the reaction of perdeuterocyclohexanecarboxylic acid (C₇D₁₁COOH) with methyl iodide (CH₃I) in the presence of potassium hydroxide (KOH) and dimethyl sulfoxide (DMSO). The mechanism proceeds through deprotonation of the carboxylic acid by KOH to form a carboxylate intermediate, which subsequently undergoes nucleophilic substitution with methyl iodide (Figure 1).
Reaction Conditions:
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Molar Ratios: 1 : 1.06 : 1.12 (acid : KOH : CH₃I)
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Temperature: 20°C (ambient)
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Duration: 25 minutes (deprotonation) + 20 hours (methylation)
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Solvent: Anhydrous DMSO
Stepwise Procedure
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Deprotonation: Finely powdered KOH (0.729 g, 13.0 mmol) is added to a solution of perdeuterocyclohexanecarboxylic acid (1.71 g, 12.3 mmol) in DMSO. The mixture is stirred for 25 minutes to ensure complete deprotonation.
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Methylation: Methyl iodide (1.96 g, 13.8 mmol) is introduced, and the reaction is stirred for 20 hours. The extended duration ensures full conversion, as monitored by NMR or TLC.
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Workup: The mixture is partitioned between water and diethyl ether. The organic layer is washed with brine, treated with activated charcoal to remove impurities, dried over MgSO₄, and concentrated under reduced pressure.
Advantages and Limitations
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Advantages: Mild reaction conditions prevent deuterium loss; high yield and purity.
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Limitations: Methyl iodide’s toxicity necessitates stringent safety protocols.
Acid-Catalyzed Esterification Method
Feasibility for Deuterated Synthesis
Adapting this method for deuterated acids would require:
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Deuterated Methanol (CD₃OD): To avoid proton incorporation.
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Azeotropic Water Removal: Using toluene or benzene to shift equilibrium toward ester formation.
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Isotopic Purity Monitoring: Ensuring no proton-deuterium exchange occurs under acidic conditions.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic Acid Methyl Ester-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanecarboxylic acid.
Reduction: It can be reduced to form cyclohexanemethanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid.
Reduction: Cyclohexanemethanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanecarboxylic Acid Methyl Ester-d11 is used in a wide range of scientific research applications:
Chemistry: It is used as a deuterated solvent in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: The compound is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: The compound is used in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxylic Acid Methyl Ester-d11 involves its interaction with molecular targets through its ester functional group. The deuterium atoms in the compound can influence reaction kinetics and pathways due to the isotope effect, which can alter the rate of chemical reactions. This makes the compound valuable in studying reaction mechanisms and pathways in both chemical and biological systems.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs: Substituted Cyclohexanecarboxylates
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
- Molecular Formula: C₈H₁₅NO₂·HCl
- Molecular Weight : ~193.67 g/mol
- CAS : 20300-02-1
- Key Features: Contains an amino group at the 4-position of the cyclohexane ring. This substitution enhances its utility in pharmaceutical synthesis, particularly as a precursor for enzyme inhibitors targeting cardiovascular diseases .
Methyl 2-Hydroxycyclohexanecarboxylate
- Molecular Formula : C₈H₁₄O₃
- Molecular Weight : 158.20 g/mol
- CAS : 2236-11-5
- Key Features : A hydroxyl group at the 2-position increases polarity, making it suitable for applications in chiral resolution and as an intermediate in fine chemical synthesis .
Cyclohexanecarboxylic Acid, 4-Carbamoyl-, Methyl Ester, cis
- Molecular Formula: C₉H₁₅NO₃
- CAS : 1202-23-9
Functional Derivatives: Esters with Complex Substituents
1,2-Cyclohexanedicarboxylic Acid Diisononyl Ester
- Molecular Formula : C₂₆H₄₈O₄
- Molecular Weight : 424.7 g/mol
- CAS : 166412-78-8
- Key Features : A diester used as a plasticizer in polymer industries. Its branched alkyl chains improve flexibility and durability in PVC applications .
Cyclohexyl Cyclohexanecarboxylate
Parent Compound: Cyclohexanecarboxylic Acid
- Molecular Formula : C₇H₁₂O₂
- Molecular Weight : 128.17 g/mol
- CAS : 98-89-5
- Key Features: The carboxylic acid form is a versatile intermediate in synthesizing esters, amides, and pharmaceuticals.
Data Tables: Comparative Overview
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number | Applications |
|---|---|---|---|---|---|
| Cyclohexanecarboxylic Acid Methyl Ester-d11 | C₈D₁₁HO₂ | ~153.23 | Ester (deuterated) | - | Isotopic labeling, analytical standards |
| Cyclohexanecarboxylic Acid Methyl Ester | C₈H₁₄O₂ | 142.20 | Ester | 4630-82-4 | Synthetic intermediate |
| Methyl trans-4-Aminocyclohexanecarboxylate HCl | C₈H₁₅NO₂·HCl | 193.67 | Ester, amine | 20300-02-1 | Pharmaceutical precursor |
| 1,2-Cyclohexanedicarboxylic Acid Diisononyl Ester | C₂₆H₄₈O₄ | 424.7 | Diester | 166412-78-8 | Plasticizer for polymers |
| Cyclohexanecarboxylic Acid | C₇H₁₂O₂ | 128.17 | Carboxylic acid | 98-89-5 | Antimicrobial agent, synthesis |
Biological Activity
Cyclohexanecarboxylic Acid Methyl Ester-d11 (also known as Methyl cyclohexanecarboxylate-d11) is a deuterated derivative of cyclohexanecarboxylic acid methyl ester. This compound has garnered attention in various biological and chemical studies due to its unique properties and potential applications. This article explores the biological activity of this compound, including its effects on cellular processes, mechanisms of action, and relevant case studies.
- Chemical Formula: CHO
- Molecular Weight: 142.1956 g/mol
- CAS Number: 4630-82-4
- IUPAC Name: Methyl cyclohexanecarboxylate
- Structure: Chemical Structure
This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Research indicates that it may influence neurotransmission by modulating GABAergic activity in the cerebellum. A study demonstrated that this compound decreased spontaneous spike activity in Purkinje cells, suggesting a potential role in enhancing inhibitory neurotransmission .
Table 1: Summary of Biological Effects
Case Study 1: Anticonvulsant Effects
A notable study investigated the anticonvulsant properties of this compound. The compound was administered intravenously at doses ranging from 200 to 400 mg/kg in rats, resulting in a significant reduction in the firing rate of Purkinje cells without affecting complex spike frequency. This suggests a targeted action on specific neuronal pathways, enhancing the understanding of its potential therapeutic applications .
Case Study 2: Metabolic Pathways
Another study focused on the metabolic pathways involving this compound. It was identified as a secondary metabolite with implications in various biochemical processes, including signaling and defense mechanisms within biological systems. The compound's fruity and berry-like aroma also indicates its potential use in flavoring and fragrance industries .
Research Findings
Recent research emphasizes the need for further exploration into the pharmacological potential of this compound. Its structural properties allow for various modifications that could enhance its biological activity or reduce side effects associated with other compounds in similar categories.
Table 2: Future Directions for Research
| Research Focus | Potential Outcomes |
|---|---|
| Optimization of Derivatives | Increased potency and selectivity |
| Clinical Trials for Anticonvulsant Use | Validation of efficacy and safety |
| Exploration of Flavor Applications | Development of new food additives |
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing Cyclohexanecarboxylic Acid Methyl Ester-d11 while ensuring high isotopic purity?
- Methodological Answer : Deuterated analogs like the d11 variant are typically synthesized via esterification using deuterated reagents. For example, cyclohexanecarboxylic acid can be reacted with deuterated methanol (CDOD) under acid catalysis (e.g., HSO) to introduce deuterium at the methyl ester position. Post-synthesis purification via fractional distillation or preparative HPLC is critical to remove non-deuterated impurities . Isotopic purity should be validated using high-resolution mass spectrometry (HRMS) or H NMR, referencing NIST spectral libraries for baseline comparisons .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine H NMR (to confirm absence of proton signals in the deuterated methyl group) and C NMR (to verify cyclohexane ring geometry). Mass spectrometry (EI or ESI) should show a molecular ion peak at m/z 153.18 (CHO for the non-deuterated form) adjusted by +11 Da for deuterium incorporation. Cross-reference with NIST’s mass spectral database (e.g., entry for methyl cyclohexanecarboxylate, CAS 4630-82-4) to identify diagnostic fragmentation patterns .
Q. What are the key considerations for assessing isotopic purity in deuterated methyl esters?
- Methodological Answer : Isotopic purity is quantified via isotopic abundance ratios using HRMS or isotope-ratio mass spectrometry (IRMS). For the d11 variant, ensure the deuterium distribution aligns with theoretical values (e.g., >99% D in the methyl group). Calibrate instruments using certified reference materials (CRMs) from NIST or equivalent agencies. Contamination risks from residual solvents (e.g., CHOH) must be mitigated via rigorous drying under inert gas .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize deuteration loss during this compound synthesis?
- Methodological Answer : Deuteration loss often occurs via proton exchange under acidic or basic conditions. Optimize by:
- Using anhydrous CDOD and strictly controlling reaction pH (neutral to mildly acidic).
- Employing aprotic solvents (e.g., deuterated DMF or THF) to reduce H/D exchange.
- Monitoring reaction progress in real-time using inline FTIR to detect esterification completion without prolonged heating .
Q. What strategies resolve spectral overlaps in H NMR when analyzing this compound in complex matrices?
- Methodological Answer : Spectral overlaps in deuterated compounds can be addressed via:
- 2D NMR techniques : HSQC (heteronuclear single quantum coherence) to correlate H and C signals, isolating the deuterated methyl group from background noise.
- Dynamic Nuclear Polarization (DNP) : Enhances sensitivity for low-concentration deuterated analytes in biological or environmental samples.
- Deuterium-depleted solvents : Use solvents like DO with <1% residual H to minimize interference .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal stability : Accelerated degradation tests (40–60°C) monitored via GC-MS to assess ester hydrolysis or deuterium loss.
- Light sensitivity : UV-Vis spectroscopy to detect photolytic decomposition (common in cyclohexane derivatives).
- Humidity control : Karl Fischer titration to quantify water uptake, which catalyzes H/D exchange. Store in sealed amber vials under argon at –20°C for long-term stability .
Q. What analytical challenges arise when quantifying this compound in biological matrices, and how are they addressed?
- Methodological Answer : Challenges include matrix effects (e.g., ion suppression in LC-MS) and isotopic dilution. Mitigation strategies:
- Isotope dilution mass spectrometry (IDMS) : Use a C-labeled internal standard to correct for matrix interference.
- Solid-phase extraction (SPE) : Pre-concentrate the analyte using C18 cartridges, eluting with deuterated acetonitrile (CDCN) to maintain isotopic integrity.
- High-resolution mass spectrometry (HRMS) : Resolve isobaric interferences (e.g., from endogenous lipids) with a mass accuracy <5 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
